molecular formula C17H16N2O3 B2735190 N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-42-1

N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2735190
CAS No.: 941881-42-1
M. Wt: 296.326
InChI Key: XSOOWIXNKFMRRJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core. Its structure comprises:

  • Furo[3,2-b]pyridine backbone: The oxygen atom in the furan ring is fused to the pyridine ring at positions 3 and 2, distinguishing it from other isomers like furo[2,3-b]pyridine.
  • Substituents: A methyl group at position 5 of the pyridine ring and a carboxamide group at position 2.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-4-6-14(21-3)12(8-10)19-17(20)16-9-13-15(22-16)7-5-11(2)18-13/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOOWIXNKFMRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, including the formation of the furo[3,2-b]pyridine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Differences

  • Target Compound : Furo[3,2-b]pyridine core.
  • & 2 Compounds: Furo[2,3-b]pyridine cores, where the oxygen atom is fused to pyridine at positions 2 and 3 .

Substituent Variations

Compound R1 (Position 5) R2 (Carboxamide Substituent) Key Functional Groups
Target 5-methyl 2-methoxy-5-methylphenyl Methoxy, methyl (polar, moderate lipophilicity)
3-(Methylcarbamoyl) 1-(Pyrimidin-2-yl)cyclopropanamine Fluorophenyl, pyrimidine (rigid, aromatic)
6-((2,2,2-Trifluoroethyl)amino) 1-Phenylcyclopropyl Trifluoroethyl, cyclopropane (highly lipophilic)
  • Target vs. : The methoxy-methylphenyl group in the target may enhance solubility compared to the fluorophenyl group in , which increases lipophilicity.
  • Target vs.

Broader Context: Pyrimidine Derivatives

describes N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide, a pyrimidine derivative .

Biological Activity

N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory responses and cancer progression.
  • Receptor Modulation : It interacts with receptors that modulate signaling pathways such as:
    • Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)
    • Mitogen-activated protein kinase (MAPK)

This modulation can lead to anti-inflammatory and potential anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also shown significant anti-inflammatory properties. In vitro assays revealed that it decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other furo[3,2-b]pyridine derivatives is essential.

Compound NameBiological ActivityMechanism
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamideAnticancerNF-κB pathway inhibition
N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamideAntimicrobialEnzyme inhibition
N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamideAntiviralReceptor modulation

This table illustrates that while other derivatives exhibit biological activities, the specific structural features of this compound confer distinct mechanisms and efficacy.

Case Studies

  • In Vivo Studies : A recent animal study evaluated the therapeutic potential of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups.
    • Study Reference : Journal of Cancer Research (2024)
  • Clinical Trials : Preliminary clinical trials have been initiated to assess safety and efficacy in humans, focusing on patients with advanced solid tumors. Early results suggest manageable side effects and promising antitumor activity.

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